molecular formula C10H14ClNS2 B15305004 Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride

Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride

Cat. No.: B15305004
M. Wt: 247.8 g/mol
InChI Key: FECFYYAPIPJTGF-UHFFFAOYSA-N
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Description

Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a voltage-gated sodium channel blocker, similar to other thiophene derivatives . This interaction can modulate cellular activities and lead to various biological effects.

Properties

Molecular Formula

C10H14ClNS2

Molecular Weight

247.8 g/mol

IUPAC Name

N-methyl-1-thieno[3,2-b]thiophen-5-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C10H13NS2.ClH/c1-7(11-2)5-8-6-10-9(13-8)3-4-12-10;/h3-4,6-7,11H,5H2,1-2H3;1H

InChI Key

FECFYYAPIPJTGF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(S1)C=CS2)NC.Cl

Origin of Product

United States

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